

# An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Nomenclature, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4,4-Diphenylsemicarbazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4,4-Diphenylsemicarbazide**, a versatile molecule with applications in organic synthesis and potential relevance in medicinal chemistry. We will delve into its formal nomenclature, detailed synthetic protocols, physicochemical properties, and its role as a valuable chemical intermediate.

## Nomenclature and Identification

IUPAC Name: 3-amino-1,1-diphenylurea[1]

Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]

CAS Number: 603-51-0[1]

Molecular Formula: C<sub>13</sub>H<sub>13</sub>N<sub>3</sub>O[1]

Molecular Weight: 227.26 g/mol [1]

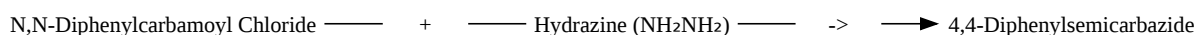
Chemical Structure:

Caption: Chemical structure of **4,4-Diphenylsemicarbazide**.

## Synthesis of 4,4-Diphenylsemicarbazide

The synthesis of **4,4-Diphenylsemicarbazide** can be achieved through the reaction of N,N-diphenylcarbamoyl chloride with hydrazine. This method provides a direct route to the desired product.

Reaction Scheme:



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Caption: Synthesis of **4,4-Diphenylsemicarbazide**.

A detailed experimental protocol for a related compound, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate is well-documented and can be adapted.[2] A one-pot synthesis for various 4-substituted semicarbazides has also been developed, which involves the formation of a carbamate intermediate followed by reaction with hydrazine.[3]

Illustrative Laboratory-Scale Synthesis Protocol (Adapted from related syntheses):

Materials:

- N,N-Diphenylcarbamoyl Chloride
- Hydrazine hydrate (64-80% solution)
- Ethanol
- Triethylamine (optional, as a base)
- Dichloromethane (optional, as a solvent)

Procedure:

- In a round-bottom flask, dissolve N,N-diphenylcarbamoyl chloride in a suitable solvent such as ethanol or dichloromethane.

- Cool the solution in an ice bath.
- Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. If an acid scavenger is needed, triethylamine can be added.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **4,4-Diphenylsemicarbazide**.

#### Causality in Experimental Choices:

- Slow addition of hydrazine hydrate: The reaction is often exothermic, and slow addition helps to control the reaction temperature and prevent side reactions.
- Use of a base: In reactions involving amine hydrochlorides or the formation of HCl as a byproduct, a non-nucleophilic base like triethylamine is used to neutralize the acid and drive the reaction to completion.
- Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

## Physicochemical Properties

A summary of the key physicochemical properties of **4,4-Diphenylsemicarbazide** is presented in the table below.

Property	Value	Reference
IUPAC Name	3-amino-1,1-diphenylurea	[1]
CAS Number	603-51-0	[1]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O	[1]
Molecular Weight	227.26 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Generally soluble in polar organic solvents. Solubility in water is expected to be low.	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4,4-Diphenylsemicarbazide**.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

The proton and carbon nuclear magnetic resonance (NMR) spectra provide detailed information about the hydrogen and carbon framework of the molecule. Expected chemical shifts can be predicted based on the electronic environment of the nuclei.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of **4,4-Diphenylsemicarbazide** will exhibit characteristic absorption bands corresponding to its functional groups.

- N-H stretching: Around 3300-3500 cm<sup>-1</sup> (from the -NH<sub>2</sub> group)
- C=O stretching: Around 1640-1680 cm<sup>-1</sup> (from the urea carbonyl group)

- C-N stretching: Around 1200-1350  $\text{cm}^{-1}$
- Aromatic C-H stretching: Above 3000  $\text{cm}^{-1}$
- Aromatic C=C stretching: Around 1450-1600  $\text{cm}^{-1}$

#### Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.<sup>[1]</sup><sup>[6]</sup><sup>[7]</sup> Common fragmentation would involve cleavage of the N-N bond and bonds adjacent to the carbonyl group.

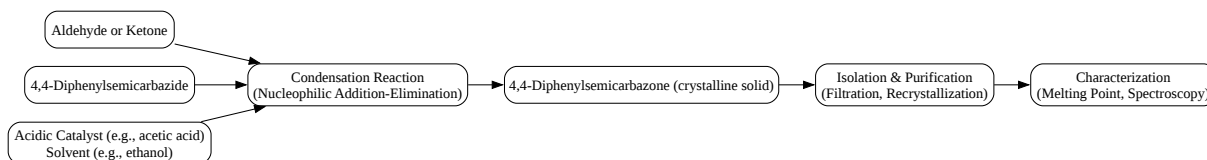
## Applications in Research and Development

Semicarbazide derivatives are valuable building blocks in organic synthesis and have shown a wide range of biological activities.

### 5.1. Derivatizing Agent for Carbonyl Compounds:

Semicarbazides react with aldehydes and ketones to form stable, crystalline derivatives called semicarbazones.<sup>[8]</sup> This reaction is a classic method for the identification and characterization of carbonyl compounds. The high molecular weight of the diphenylsemicarbazide moiety can be advantageous in certain analytical applications, such as mass spectrometry, by shifting the derivative to a higher mass range, away from potential interferences.

#### Reaction with Carbonyls Workflow:



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## Sources

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